molecular formula C12H22O5 B6334114 (R)-di-tert-butyl 2-hydroxysuccinate CAS No. 157594-60-0

(R)-di-tert-butyl 2-hydroxysuccinate

Cat. No.: B6334114
CAS No.: 157594-60-0
M. Wt: 246.30 g/mol
InChI Key: GINKKVHSVSLTAV-MRVPVSSYSA-N
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Description

®-di-tert-butyl 2-hydroxysuccinate is an organic compound with the molecular formula C12H22O5. It is a colorless to yellow liquid that is used in various chemical synthesis processes. The compound is known for its chiral properties, making it valuable in asymmetric synthesis and other applications in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

®-di-tert-butyl 2-hydroxysuccinate can be synthesized through several methods. One common approach involves the esterification of ®-2-hydroxysuccinic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-di-tert-butyl 2-hydroxysuccinate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

®-di-tert-butyl 2-hydroxysuccinate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of di-tert-butyl 2-oxosuccinate.

    Reduction: Formation of di-tert-butyl 2-hydroxybutanediol.

    Substitution: Formation of various substituted succinates depending on the reagents used.

Scientific Research Applications

®-di-tert-butyl 2-hydroxysuccinate has several applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceutical intermediates.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-di-tert-butyl 2-hydroxysuccinate involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the ester groups can undergo hydrolysis under acidic or basic conditions. These interactions can influence the compound’s reactivity and its role in different chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Diisopropyl ®-2-hydroxysuccinate: Another ester of ®-2-hydroxysuccinic acid with similar properties.

    Dichloroaniline: Although structurally different, it shares some reactivity patterns with ®-di-tert-butyl 2-hydroxysuccinate.

Uniqueness

®-di-tert-butyl 2-hydroxysuccinate is unique due to its chiral nature and the presence of bulky tert-butyl groups. These features make it particularly useful in asymmetric synthesis and other applications where stereochemistry is crucial.

Properties

IUPAC Name

ditert-butyl (2R)-2-hydroxybutanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O5/c1-11(2,3)16-9(14)7-8(13)10(15)17-12(4,5)6/h8,13H,7H2,1-6H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINKKVHSVSLTAV-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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